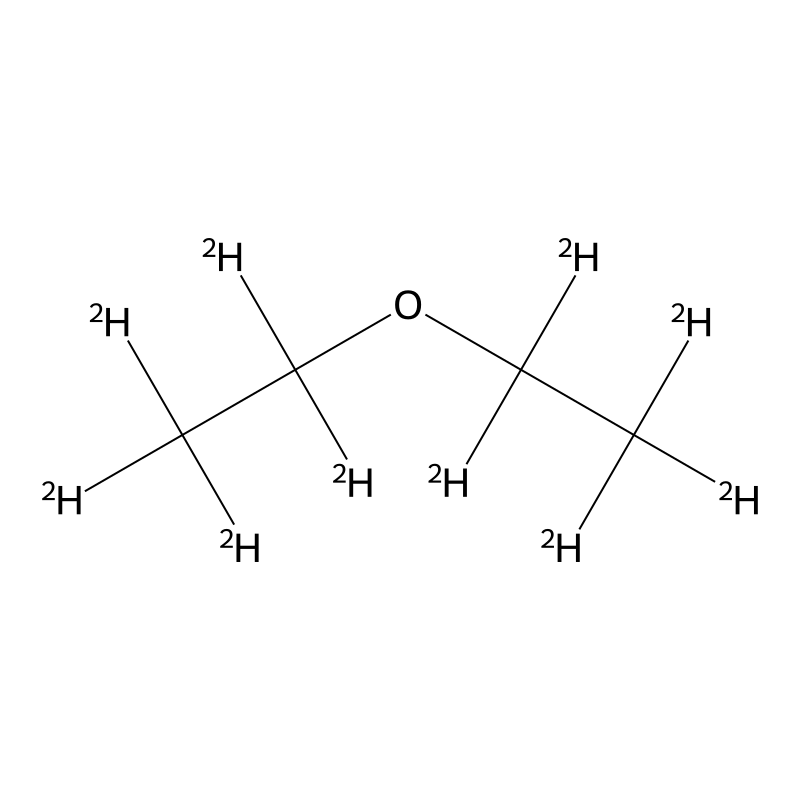

Ether-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Use in Chemical Synthesis

Field: Chemistry, specifically organic synthesis.

Method: The specific method of application would depend on the reaction being carried out.

Results: The outcomes would vary depending on the specific reaction.

Use in Fluorescence Chemosensors

Field: Analytical Chemistry.

Application: A new flexible fluorescent compound derived from 1,5-bis (2-aminophenoxy)-3-oxapentane has been synthesized by classical Schiff-base reaction between (A) and 2,2´-bithiophene carbaldehyde (B).

Method: The synthesis involves a Schiff-base condensation starting from a primary amine and an active carbonyl group.

Results: The work-up procedure was very simple and convenient.

Use in Fluorescent Chemosensors

Use in Sustainable Bio-based Furan Epoxy Resin with Flame Retardancy

Field: Polymer Chemistry.

Application: “2,2’-Oxybis((2H5)ethane)” is used in the synthesis of sustainable bio-based furan epoxy resin with flame retardancy.

Method: The specific method of application would depend on the reaction being carried out.

Results: The outcomes would vary depending on the specific reaction.

Use in Interaction of Oxy-diester-linked Cationic Gemini Surfactants

Field: Surface Chemistry.

Use in Synthesis of Fluorescent Compounds

Field: Organic Chemistry.

Ether-d10, also known as diethyl ether-d10, is a deuterated form of diethyl ether, characterized by the presence of deuterium atoms in its molecular structure. Its chemical formula is and it has a molecular weight of 84.18 g/mol. Ether-d10 appears as a clear liquid and is highly flammable, with a flash point of -40 °C. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and reactivity .

The compound is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that allow for clearer spectral analysis without interference from protons present in regular diethyl ether .

- Diethyl ether is highly flammable and can form explosive peroxides upon prolonged storage or exposure to light or air [].

- It is a moderate inhalation hazard and can cause central nervous system depression [].

- Diethyl ether should be handled with care in a well-ventilated area using appropriate personal protective equipment [].

Note:

- Due to its safety hazards, diethyl ether has been largely replaced by safer alternatives in many scientific research applications.

- Nucleophilic Substitution: Ether-d10 can undergo nucleophilic substitution reactions where the deuterated ether acts as a substrate for nucleophiles.

- Dehydrohalogenation: In the presence of strong bases, ether-d10 can participate in elimination reactions to form alkenes.

- Formation of Peroxides: Like other ethers, ether-d10 can form explosive peroxides upon prolonged exposure to air and light .

The biological effects of ether-d10 are significant due to its central nervous system depressant properties. Exposure can lead to symptoms such as:

- Acute Toxicity: Ether-d10 is harmful if ingested or inhaled, potentially causing dizziness, drowsiness, nausea, and respiratory distress. High concentrations may lead to unconsciousness or even death due to respiratory failure .

- Irritation: It may cause irritation to the eyes and skin upon contact, with prolonged exposure leading to dermatitis and defatting of the skin .

- Chronic Effects: Long-term exposure can lead to psychological effects such as anxiety and depression .

Ether-d10 can be synthesized through several methods:

- Deuteration of Diethyl Ether: This method involves the reaction of diethyl ether with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.

- Reduction Reactions: Starting from corresponding carbonyl compounds, reduction reactions using deuterated reducing agents can yield ether-d10.

- Direct Deuteration: Utilizing deuterated solvents or reagents in organic synthesis can directly incorporate deuterium into the ether structure .

Ether-d10 has several applications primarily in scientific research:

- Nuclear Magnetic Resonance Spectroscopy: It is widely used as an NMR solvent due to its deuterated nature that minimizes proton interference during analysis .

- Biochemical Studies: Ether-d10 is utilized in proteomics research for studying protein structures and interactions .

- Synthetic Chemistry: It serves as a solvent in various

Studies on the interactions of ether-d10 with biological systems have shown that it can affect the central nervous system significantly. Research indicates that inhalation or ingestion leads to acute toxicity characterized by neurological symptoms. Additionally, studies on its reactivity with other chemicals reveal that it forms stable complexes with certain nucleophiles but can also lead to hazardous reactions when mixed with strong oxidizers or acids .

Ether-d10 shares similarities with other ethers but has unique characteristics due to its deuteration. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Ether | Commonly used solvent; non-deuterated | |

| Tetrahydrofuran | Cyclic ether; used as a solvent in organic synthesis | |

| Dimethyl Sulfoxide | Polar aprotic solvent; different reactivity | |

| Ethyl Acetate | Ester compound; used as a solvent |

Ether-d10's uniqueness lies in its isotopic labeling, which enhances its utility in NMR spectroscopy while maintaining the chemical behavior typical of ethers. The presence of deuterium allows for more precise measurements and analyses compared to non-deuterated counterparts .

XLogP3

GHS Hazard Statements

H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant